

Assessing and controlling for batch-to-batch variability of Lornoxicam

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Compound of Interest

Compound Name: Lonox

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Technical Support Center: Lornoxicam Batch-to-Batch Variability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing and controlling for batch-to-batch variability of Lornoxicam.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Lornoxicam, providing potential causes and recommended solutions.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Inconsistent Peak Areas or Shifting Retention Times

Potential Cause	Recommended Solution
Mobile Phase Instability	Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is adequately mixed. Degas the mobile phase before use to prevent bubble formation.
Column Temperature Fluctuation	Use a column oven to maintain a consistent temperature throughout the analysis.
Inconsistent Injection Volume	Ensure the autosampler is properly calibrated and functioning correctly. Manually inspect for any air bubbles in the syringe.
Sample Degradation	Lornoxicam is susceptible to photodegradation. Protect sample solutions from light by using amber vials or covering them with aluminum foil. Prepare samples fresh and analyze them promptly.
Column Contamination	Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol) to remove any strongly retained compounds. If the problem persists, consider replacing the column.
Variability in Sample Diluent	Use the mobile phase as the sample diluent whenever possible to avoid peak distortion and shifting retention times.

Issue: Peak Tailing

Potential Cause	Recommended Solution
Secondary Interactions with Silica Support	Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to block active silanol groups.
Column Overload	Reduce the concentration of the sample being injected.
Low Buffer Capacity of Mobile Phase	Ensure the pH of the mobile phase is stable and has sufficient buffering capacity, especially if dealing with ionizable forms of Lornoxicam.
Presence of Impurities	Analyze the purity of the Lornoxicam standard and samples. Impurities co-eluting with the main peak can cause tailing.

Dissolution Testing

Issue: High Variability in Dissolution Profiles Between Batches

Potential Cause	Recommended Solution
Polymorphic Form Variation	Lornoxicam exists in different polymorphic forms, with Form II exhibiting higher solubility.[1] Characterize the polymorphic form of the active pharmaceutical ingredient (API) in each batch using techniques like X-ray Powder Diffraction (XRPD).
Particle Size Distribution Differences	Analyze the particle size distribution of the Lornoxicam API in each batch. Smaller particle sizes generally lead to faster dissolution.
Excipient Variability	Ensure that the excipients used in the formulation are from a consistent source and meet all quality specifications. Variability in excipients like disintegrants and binders can significantly impact dissolution.
Inconsistent Manufacturing Process Parameters	Review and standardize manufacturing parameters such as compression force, granulation technique, and drying time, as these can affect tablet hardness and porosity.
Inadequate Degassing of Dissolution Medium	Ensure the dissolution medium is properly degassed before starting the test to prevent the formation of air bubbles on the tablet surface, which can hinder dissolution.

Frequently Asked Questions (FAQs)

1. What are the primary causes of batch-to-batch variability in Lornoxicam?

The primary causes of batch-to-batch variability in Lornoxicam stem from its physicochemical properties and the manufacturing process. As a BCS Class II drug, Lornoxicam has poor aqueous solubility but high permeability. Key factors include:

- **Polymorphism:** Lornoxicam exists in at least two polymorphic forms, which have different solubilities and dissolution rates.[1] Inconsistent polymorphic content between batches can

lead to significant differences in bioavailability.

- **Particle Size:** Variations in the particle size of the active pharmaceutical ingredient (API) can affect the dissolution rate and, consequently, the drug's performance.
- **Impurities and Degradation Products:** The presence of varying levels of impurities from the synthesis process or degradation products can impact the safety and efficacy profile of the final product.
- **Raw Material Variability:** Inconsistencies in the properties of excipients used in the formulation can also contribute to variability in the final drug product.[\[2\]](#)[\[3\]](#)[\[4\]](#)

2. How can I assess the polymorphic form of Lornoxicam in my sample?

X-ray Powder Diffraction (XRPD) is the most common and reliable method for identifying the polymorphic form of a crystalline substance like Lornoxicam. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy can also be used as complementary techniques to confirm the polymorphic form.

3. What is a suitable dissolution medium for Lornoxicam tablets?

Due to Lornoxicam's poor solubility in acidic conditions, a dissolution medium with a pH in the neutral to slightly alkaline range is recommended to ensure adequate sink conditions. A commonly used medium is a phosphate buffer with a pH of 6.8 or 7.4.

4. Are there any specific considerations for the HPLC analysis of Lornoxicam?

Yes, given its potential for photodegradation, it is crucial to protect Lornoxicam solutions from light during preparation and analysis. Additionally, due to its acidic nature, using a buffered mobile phase can help in achieving symmetrical peak shapes and reproducible retention times.

5. How many batches are typically required to validate a manufacturing process for Lornoxicam?

For process validation, regulatory agencies like the FDA and EMA generally expect data from a minimum of three successful consecutive batches manufactured under routine production conditions to demonstrate consistency and reproducibility.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Lornoxicam Quantification

This protocol outlines a general isocratic HPLC method for the quantification of Lornoxicam.

Parameter	Specification
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detector Wavelength	378 nm
Run Time	10 minutes

Procedure:

- **Mobile Phase Preparation:** Prepare the phosphate buffer and adjust the pH to 3.5 with phosphoric acid. Filter and degas the buffer. Mix with acetonitrile in the specified ratio.
- **Standard Solution Preparation:** Accurately weigh and dissolve Lornoxicam reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
- **Sample Solution Preparation:** Weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose of Lornoxicam in the mobile phase. Sonicate for 15 minutes and dilute to a final concentration within the calibration curve range. Filter the solution through a 0.45 µm syringe filter before injection.
- **Analysis:** Inject the standard and sample solutions into the HPLC system and record the chromatograms.

- **Quantification:** Calculate the concentration of Lornoxicam in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

In-Vitro Dissolution Testing of Lornoxicam Tablets

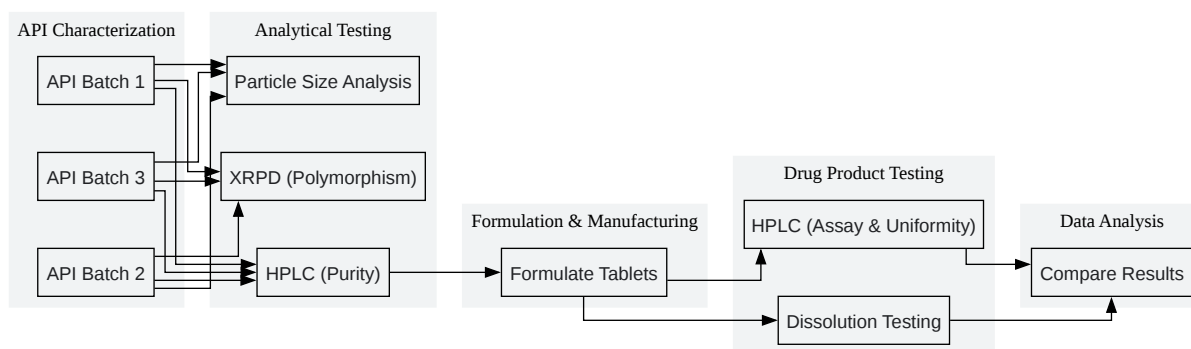
This protocol describes a standard dissolution test for Lornoxicam tablets.

Parameter	Specification
Apparatus	USP Apparatus 2 (Paddle)
Dissolution Medium	900 mL of phosphate buffer (pH 6.8)
Temperature	37 ± 0.5°C
Paddle Speed	75 RPM
Sampling Times	5, 10, 15, 30, 45, and 60 minutes
Sample Volume	5 mL (replace with fresh medium)

Procedure:

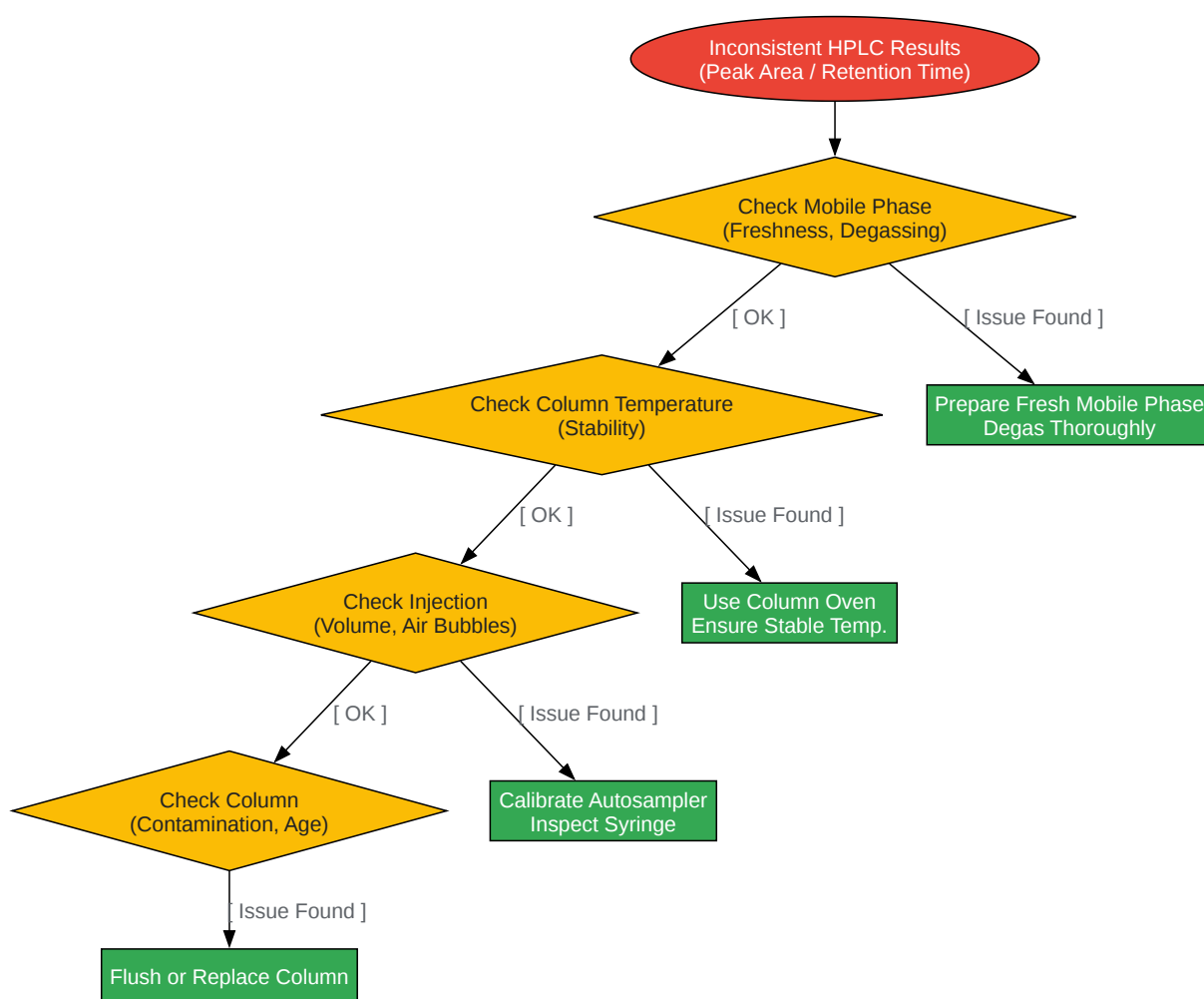
- **Medium Preparation:** Prepare the phosphate buffer and adjust the pH to 6.8. Degas the medium before use.
- **Test Setup:** Place one tablet in each dissolution vessel containing the pre-warmed dissolution medium.
- **Sampling:** At each specified time point, withdraw a sample from each vessel and filter it promptly.
- **Analysis:** Analyze the concentration of Lornoxicam in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry at approximately 376 nm or the HPLC method described above.
- **Calculation:** Calculate the percentage of Lornoxicam dissolved at each time point.

Visualizations



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Caption: Workflow for assessing Lornoxicam batch-to-batch variability.



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Caption: Troubleshooting logic for inconsistent HPLC results.

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